3-((4-benzylpiperidin-1-yl)(pyridin-4-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

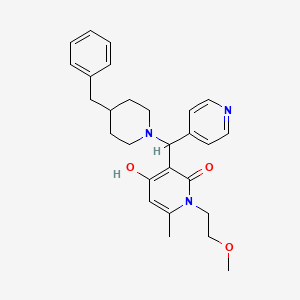

3-((4-benzylpiperidin-1-yl)(pyridin-4-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C27H33N3O3 and its molecular weight is 447.579. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 3-((4-benzylpiperidin-1-yl)(pyridin-4-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one , identified by its CAS number 939242-61-2 , exhibits significant biological activity that is being explored for potential therapeutic applications. This article reviews its chemical properties, biological mechanisms, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C26H31N3O2 |

| Molecular Weight | 417.5 g/mol |

| Structure | Chemical Structure |

The compound is believed to interact with various neurotransmitter systems, particularly those involving glutamate receptors and dopamine receptors . Its structural components suggest potential binding affinities that may influence neurochemical pathways related to mood regulation and cognitive functions.

Key Mechanisms:

- Glutamate Receptor Modulation : The compound's structure allows it to potentially modulate glutamate receptors, which are crucial in excitatory neurotransmission in the central nervous system (CNS) .

- Dopamine Receptor Interaction : Given the presence of piperidine and pyridine moieties, the compound may also exhibit activity on dopamine receptors, which are involved in reward and motivation pathways.

In Vitro Studies

Recent studies have indicated that this compound demonstrates promising activity in various biological assays:

- Neuroprotective Effects : In vitro assays have shown that the compound can protect neuronal cells from oxidative stress, a common pathway in neurodegenerative diseases.

Case Studies and Research Findings

- Neurodegenerative Disease Models : In models of Alzheimer's disease, similar compounds have demonstrated a reduction in amyloid-beta plaque formation, suggesting a potential application for this compound in mitigating neurodegeneration.

- Behavioral Studies : Animal studies assessing the impact of related compounds on behavior indicate improvements in anxiety-like behaviors, supporting the hypothesis that this compound may possess anxiolytic properties.

Future Directions

Further research is needed to establish:

- Pharmacokinetics : Understanding absorption, distribution, metabolism, and excretion (ADME) properties will be crucial for therapeutic development.

- Clinical Trials : Initiating clinical trials will provide insights into efficacy and safety profiles in human subjects.

Aplicaciones Científicas De Investigación

Drug Discovery

This compound is primarily investigated for its potential as a pharmacological agent. Its structural components suggest activity against various biological targets, particularly in the central nervous system (CNS). Research indicates that derivatives of this compound could act as allosteric modulators of G protein-coupled receptors (GPCRs), which are critical in treating CNS disorders such as depression and anxiety .

Neuropharmacology

Studies have shown that compounds with similar structures can modulate neurotransmitter systems, making them candidates for developing treatments for neurological diseases. For instance, the benzylpiperidine moiety is often associated with dopaminergic activity, which is crucial in addressing conditions like Parkinson's disease and schizophrenia .

Anticancer Research

Preliminary studies suggest that compounds similar to 3-((4-benzylpiperidin-1-yl)(pyridin-4-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one may exhibit anticancer properties. The pyridine ring is known to interact with various biological pathways involved in tumor growth and metastasis, making this compound a potential lead in anticancer drug development .

Case Study 1: GPCR Modulation

A study focused on the modulation of dopamine receptors demonstrated that derivatives of this compound could enhance receptor sensitivity, leading to improved therapeutic outcomes in animal models of depression . The findings suggest that the compound's ability to interact with GPCRs could be harnessed for developing new antidepressants.

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines showed that compounds with similar structural features inhibited cell proliferation effectively. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways, indicating a promising avenue for further exploration in oncology .

Análisis De Reacciones Químicas

4-Hydroxy-pyridinone moiety

-

Tautomerism : Exists in equilibrium between keto (lactam) and enol (lactim) forms, influencing nucleophilic reactivity .

-

Chelation : Binds metal ions (e.g., Fe³⁺, Al³⁺) via the hydroxyl and carbonyl groups, relevant to metalloenzyme inhibition .

Pyridine and Piperidine Rings

-

Electrophilic substitution : Pyridine undergoes nitration/sulfonation at the 3-position under acidic conditions .

-

N-alkylation : Piperidine nitrogen reacts with alkyl halides (e.g., benzyl bromide) to form quaternary ammonium salts.

Stability and Degradation Pathways

-

Hydrolytic degradation : The methoxyethyl group undergoes slow hydrolysis in acidic media (HCl, 60°C) to yield the corresponding ethanol derivative .

-

Oxidative degradation : Exposure to H₂O₂ or air generates N-oxide derivatives at the pyridine ring, confirmed by LC-MS .

Degradation kinetics :

| Condition | Half-life (h) | Major Degradant |

|---|---|---|

| pH 1.0, 60°C | 48 | 1-(2-hydroxyethyl) derivative |

| 0.1% H₂O₂, 25°C | 72 | Pyridine N-oxide |

Mechanistic Insights from Analogous Compounds

Studies on pyridazinone-benzylpiperidine hybrids (e.g., S5 , S16 ) reveal:

Propiedades

IUPAC Name |

3-[(4-benzylpiperidin-1-yl)-pyridin-4-ylmethyl]-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33N3O3/c1-20-18-24(31)25(27(32)30(20)16-17-33-2)26(23-8-12-28-13-9-23)29-14-10-22(11-15-29)19-21-6-4-3-5-7-21/h3-9,12-13,18,22,26,31H,10-11,14-17,19H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAUASNBQAGVTGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1CCOC)C(C2=CC=NC=C2)N3CCC(CC3)CC4=CC=CC=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.